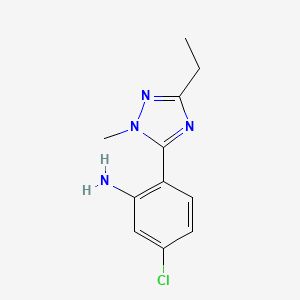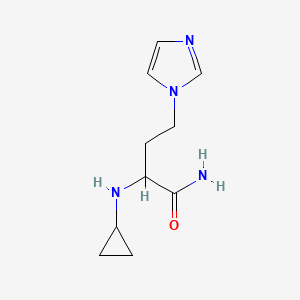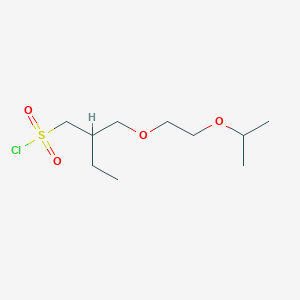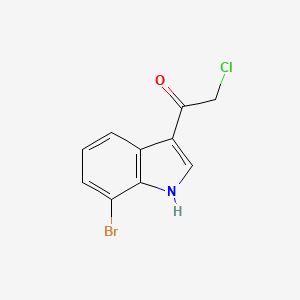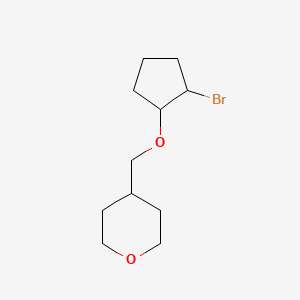
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2h-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound with the molecular formula C11H19BrO2 This compound is characterized by a tetrahydropyran ring substituted with a bromocyclopentyl group and an oxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2-bromocyclopentanol with tetrahydropyran-4-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate oxymethyl compound, which is then cyclized to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene .
Analyse Des Réactions Chimiques
Types of Reactions
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted tetrahydropyrans, ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromocyclopentyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The oxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)tetrahydro-2H-pyran: Similar in structure but lacks the cyclopentyl group.
Tetrahydropyran-4-carbaldehyde: A precursor in the synthesis of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran.
2-Bromocyclopentanol: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a bromocyclopentyl group and an oxymethyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in synthetic organic chemistry and scientific research .
Propriétés
Formule moléculaire |
C11H19BrO2 |
|---|---|
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
4-[(2-bromocyclopentyl)oxymethyl]oxane |
InChI |
InChI=1S/C11H19BrO2/c12-10-2-1-3-11(10)14-8-9-4-6-13-7-5-9/h9-11H,1-8H2 |
Clé InChI |
GNMHPHLLAAXMOD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)Br)OCC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


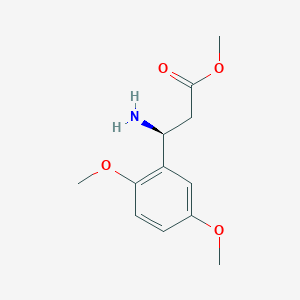

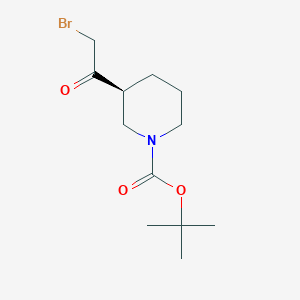
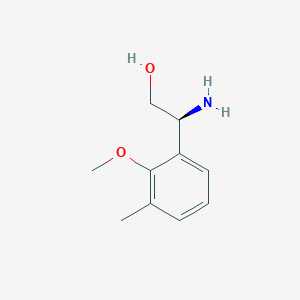
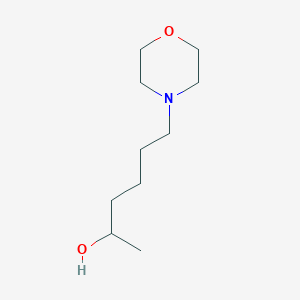
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
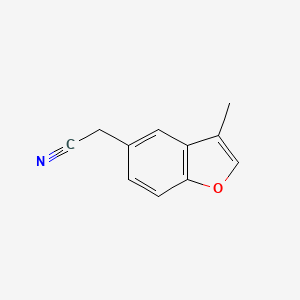
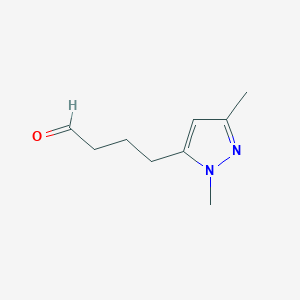
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B13621044.png)
